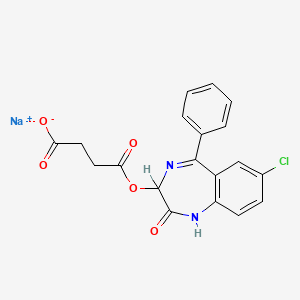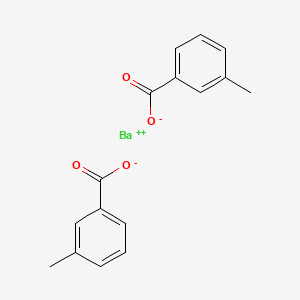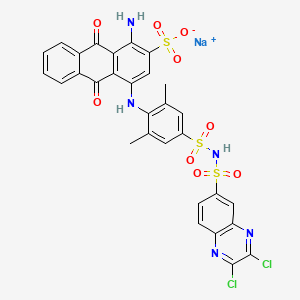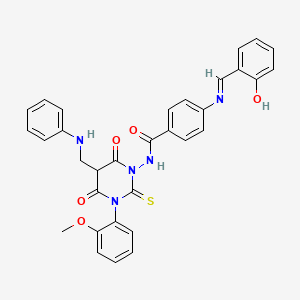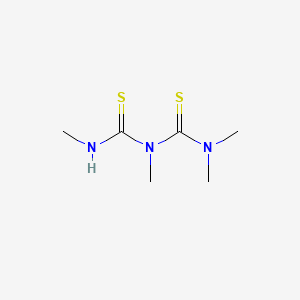
Tetramethyldithiobiuret
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyldithiobiuret is an organosulfur compound with the chemical formula C6H13N3S2 It is a derivative of dithiobiuret, characterized by the presence of two sulfur atoms and a urea-like structure
准备方法
Synthetic Routes and Reaction Conditions: Tetramethyldithiobiuret can be synthesized through the reaction of tetramethylthiourea with carbon disulfide in the presence of a base. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then isolated through crystallization or extraction techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: Tetramethyldithiobiuret undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Tetramethyldithiobiuret has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its sulfur content.
作用机制
The mechanism by which tetramethyldithiobiuret exerts its effects is primarily through its ability to chelate metal ions. This chelation can inhibit the activity of metal-dependent enzymes or alter the redox state of metal ions, affecting various biochemical pathways. The compound’s sulfur atoms play a crucial role in binding to metal ions, forming stable complexes that can modulate biological activity .
相似化合物的比较
Dithiobiuret: Similar structure but lacks the methyl groups.
Tetramethylthiourea: Contains sulfur but differs in the overall structure.
Thiourea: A simpler analog with a single sulfur atom.
Uniqueness: Tetramethyldithiobiuret is unique due to its specific arrangement of sulfur and nitrogen atoms, which allows for versatile chemical reactivity and strong metal chelation properties. This makes it particularly valuable in applications requiring stable metal complexes and specific reactivity patterns .
属性
CAS 编号 |
32486-31-0 |
|---|---|
分子式 |
C6H13N3S2 |
分子量 |
191.3 g/mol |
IUPAC 名称 |
1,1,3-trimethyl-3-(methylcarbamothioyl)thiourea |
InChI |
InChI=1S/C6H13N3S2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10) |
InChI 键 |
ITJCQBIWJLTMDX-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)N(C)C(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)



